molecular formula C20H18N4O4S B2797992 N'-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide CAS No. 897457-18-0

N'-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide

Cat. No.: B2797992
CAS No.: 897457-18-0
M. Wt: 410.45
InChI Key: ULCJBZQJIJRLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide is a complex organic compound that features a benzodioxole ring, an imidazole ring, and an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a sulfanyl linkage and subsequent formation of the oxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The benzodioxole and imidazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups into the benzodioxole or imidazole rings.

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide involves its interaction with specific molecular targets. The benzodioxole and imidazole rings may bind to enzymes or receptors, modulating their activity. The oxamide group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-2-yl)ethyl]oxamide
  • N’-(1,3-benzodioxol-5-yl)-N-[2-(5-phenyl-1H-imidazol-2-yl)ethyl]oxamide

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide is unique due to the presence of the sulfanyl linkage, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer specific advantages in its applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-18(19(26)23-14-6-7-16-17(10-14)28-12-27-16)21-8-9-29-20-22-11-15(24-20)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCJBZQJIJRLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCSC3=NC=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.